9,10-Bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene
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Overview
Description
9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE is a chemical compound with the molecular formula C16H20Cl2 and a molecular weight of 283.244 g/mol . This compound is known for its unique structure, which includes two chloromethyl groups attached to a phenanthrene backbone that is fully hydrogenated, making it an octahydro derivative .
Preparation Methods
The synthesis of 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE typically involves the chloromethylation of 1,2,3,4,5,6,7,8-octahydro-phenanthrene. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using lithium aluminum hydride to form the corresponding methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would yield a carboxylic acid derivative .
Scientific Research Applications
9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE involves its ability to interact with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects . The pathways involved in its action include alkylation of nucleophilic sites, which can result in the inhibition of enzyme activity or disruption of DNA replication .
Comparison with Similar Compounds
Similar compounds to 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE include:
9,10-BIS-CHLOROMETHYL-ANTHRACENE: This compound has a similar structure but lacks the hydrogenation of the phenanthrene ring.
9,10-BIS (BROMOMETHYL)PHENANTHRENE: This compound has bromomethyl groups instead of chloromethyl groups, which can lead to different reactivity and applications.
11,12-BIS (CHLOROMETHYL)-9,10-DIHYDRO-9,10-ETHANOANTHRACENE: This compound has a different arrangement of the chloromethyl groups and an additional ethano bridge.
The uniqueness of 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE lies in its fully hydrogenated phenanthrene backbone, which imparts different chemical and physical properties compared to its non-hydrogenated counterparts .
Properties
CAS No. |
26765-64-0 |
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Molecular Formula |
C16H20Cl2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
9,10-bis(chloromethyl)-1,2,3,4,5,6,7,8-octahydrophenanthrene |
InChI |
InChI=1S/C16H20Cl2/c17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18/h1-10H2 |
InChI Key |
HCZDUDHCWFXGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C3CCCCC3=C2C1)CCl)CCl |
Origin of Product |
United States |
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